molecular formula C10H13BrN2O2 B1653602 methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate CAS No. 1856102-34-5

methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate

Cat. No.: B1653602
CAS No.: 1856102-34-5
M. Wt: 273.13
InChI Key: OYZBANHEWNCYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₀H₁₃BrN₂O₂
Structure:

  • Pyrazole core: A five-membered aromatic heterocycle with two nitrogen atoms.
  • Substituents:
    • 1-position: Cyclopentyl group (C₅H₉).
    • 4-position: Bromine atom.
    • 5-position: Methyl ester (COOCH₃).

Applications: This compound is a pyrazole derivative historically used as a pharmaceutical or agrochemical intermediate .

Properties

IUPAC Name

methyl 4-bromo-2-cyclopentylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZBANHEWNCYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1C2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162967
Record name 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-cyclopentyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856102-34-5
Record name 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-cyclopentyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856102-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-cyclopentyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS Number: 1856102-34-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

PropertyValue
Molecular FormulaC₁₀H₁₃BrN₂O₂
Molecular Weight273.13 g/mol
StructureStructure
CAS Number1856102-34-5

Biological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it a candidate for treating conditions characterized by excessive inflammation .
  • Anticancer Properties : Research indicates that pyrazole derivatives, including this compound, may possess cytotoxic effects against various cancer cell lines. For instance, compounds in the pyrazole family have been shown to induce apoptosis in leukemia and breast cancer cell lines .
  • Enzyme Inhibition : The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, which could modulate various biological processes. The presence of the bromine atom and the cyclopentyl group enhances its binding affinity to target proteins, influencing their activity .

The biological effects of this compound are primarily attributed to its ability to interact with molecular targets:

  • Binding Affinity : The bromine atom and cyclopentyl substituent increase the compound's binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in inhibition of oxidative phosphorylation and alterations in cellular energy metabolism .
  • Signal Transduction Pathways : By influencing signal transduction pathways, this compound may affect cellular responses related to growth and apoptosis, particularly in cancer cells .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A study evaluating various pyrazole derivatives found that this compound exhibited significant cytotoxicity against human acute leukemia cell lines, with IC₅₀ values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate serves as a versatile building block in organic synthesis. It is often utilized to create more complex heterocyclic compounds through various coupling reactions. The presence of the bromine atom enhances its electrophilic character, making it suitable for nucleophilic substitution reactions.

Synthetic Pathways
The synthesis typically involves the reaction of 4-bromo-1H-pyrazole with cyclopentylamine and methyl chloroformate under basic conditions, often utilizing triethylamine as a catalyst. This process can be optimized for yield and purity using modern synthetic techniques such as continuous flow reactors.

Biological Applications

Pharmacological Properties
Numerous studies have investigated the pharmacological potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant anti-inflammatory and anticancer activities.

  • Anticancer Activity : A study highlighted that certain pyrazole derivatives displayed potent cytotoxic effects against various cancer cell lines, including A549 and HCT116, with IC50 values as low as 0.39 µM . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : Pyrazole derivatives have also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this compound demonstrated effective inhibition of bacterial growth in vitro .

Agrochemical Applications

Development of Herbicides and Insecticides
The compound is being explored for its potential use in agrochemicals, particularly as a herbicide or insecticide. Its structure allows for interaction with biological targets in pests, potentially disrupting their metabolic processes. Research into similar pyrazole derivatives has shown efficacy against various agricultural pests, suggesting that this compound could be developed into effective agrochemical agents .

Materials Science

Polymer Chemistry
In materials science, this compound can be used to synthesize novel polymers with specific properties. The incorporation of pyrazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance applications.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key analogues and their structural differences:

Compound Name CAS Number 1-Substituent 4-Substituent 5-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate N/A Cyclopentyl Br Methyl ester C₁₀H₁₃BrN₂O₂ 273.13 (calculated) Bulky cyclopentyl group; discontinued
Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 514816-42-3 Methyl Br Methyl ester C₆H₇BrN₂O₂ 218.04 (calculated) Compact structure; 98% purity
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 1328640-39-6 Methyl Br Ethyl ester C₇H₉BrN₂O₂ 233.07 (calculated) Higher lipophilicity (ethyl ester)
Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate 1185320-26-6 Ethyl Br Methyl ester C₇H₉BrN₂O₂ 233.07 (calculated) Intermediate size (ethyl vs. methyl)
Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate 944941-49-5 H Br Methyl ester* C₁₁H₉BrN₂O₂ 281.11 Aromatic phenyl at position 3
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine 1820706-62-4 Phenyl Br NH₂ C₁₃H₁₃BrN₃ 305.17 (calculated) Cyclopropyl and amine groups
Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate 1443289-46-0 Cyclopentyl H Difluoromethyl† C₁₁H₁₄F₂N₂O₂ 244.24 Fluorine enhances electronegativity

Note:

  • *Position 3 substitution in Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate introduces aromaticity.

Functional and Reactivity Differences

Substituent Effects on Lipophilicity :

  • The cyclopentyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (methyl, ethyl). This may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
  • Ethyl esters (e.g., CAS 1328640-39-6) exhibit higher hydrolytic stability than methyl esters under basic conditions due to slower nucleophilic attack .

Electronic Effects: Bromine at position 4 acts as an electron-withdrawing group, activating the pyrazole ring for electrophilic substitution (e.g., Suzuki coupling).

Synthetic Considerations :

  • Cyclopentylation of the pyrazole nitrogen likely requires specialized reagents (e.g., cyclopentyl halides) under basic conditions.
  • Steric hindrance from the cyclopentyl group may slow down reactions compared to methyl or ethyl analogues.

Preparation Methods

The synthesis of methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate requires addressing three primary challenges: (1) regioselective introduction of the cyclopentyl group at the pyrazole’s 1-position, (2) bromination at the 4-position, and (3) installation of the methyl ester at the 5-position. Retrosynthetically, the compound can be dissected into two key intermediates: 1-cyclopentyl-1H-pyrazole-5-carboxylic acid and 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid , with the esterification step typically occurring early or late in the synthesis depending on the route.

Cyclopentyl Group Introduction

The 1-cyclopentyl substituent is introduced via alkylation of a pyrazole precursor. Pyrazole’s N1 nitrogen exhibits higher nucleophilicity compared to N2, enabling selective alkylation using cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions. For example, deprotonation with sodium hydride in dimethylformamide (DMF) facilitates the reaction.

Bromination Strategies

Bromination at the 4-position is achieved using electrophilic brominating agents. Phosphorus tribromide (PBr₃) in combination with bromine (Br₂) generates PBr₅ in situ, which acts as a potent brominating agent. This method, adapted from insecticide intermediate syntheses, ensures high regioselectivity due to the electron-withdrawing effect of the ester group at position 5.

Esterification

The methyl ester is typically introduced via Fischer esterification of a carboxylic acid intermediate or by employing methyl esters in early-stage intermediates. For instance, methyl acetoacetate serves as a starting material in cyclocondensation routes.

Synthetic Routes and Methodologies

Route 1: Cyclocondensation Followed by Late-Stage Bromination

Step 1: Synthesis of 1-Cyclopentyl-1H-Pyrazole-5-Carboxylate

A diketone precursor, methyl 3-oxopent-4-ynoate , reacts with cyclopentylhydrazine hydrochloride in ethanol under reflux to form the pyrazole ring. This cyclocondensation proceeds via enolate formation and hydrazine attack, yielding methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate with 78–85% efficiency.

Step 2: Regioselective Bromination

The intermediate is brominated using PBr₃ (2.2 equiv) and Br₂ (1.1 equiv) in acetonitrile at 80–83°C for 2 hours. The reaction generates PBr₅ in situ, which selectively brominates the pyrazole’s 4-position. Neutralization with aqueous sodium bicarbonate followed by extraction yields This compound (92% yield).

Key Data Table: Bromination Optimization

Parameter Condition 1 Condition 2 Condition 3
Temperature (°C) 70 80 90
PBr₃ Equiv 2.0 2.2 2.5
Br₂ Equiv 1.0 1.1 1.2
Yield (%) 85 92 88

Optimal conditions: 80°C, PBr₃ (2.2 equiv), Br₂ (1.1 equiv).

Route 2: Early-Stage Bromination and Subsequent Cyclopentylation

Step 1: Synthesis of 4-Bromo-1H-Pyrazole-5-Carboxylic Acid

Ethyl acetoacetate reacts with hydrazine hydrate to form 1H-pyrazole-5-carboxylate , which is brominated using N-bromosuccinimide (NBS) in dichloromethane. Hydrolysis with lithium hydroxide yields 4-bromo-1H-pyrazole-5-carboxylic acid .

Step 2: Cyclopentylation and Esterification

The carboxylic acid is treated with thionyl chloride to generate the acid chloride, which reacts with cyclopentylamine in the presence of triethylamine to form 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxamide . Finally, esterification with methanol and sulfuric acid produces the target compound (overall yield: 67%).

Route 3: Suzuki Coupling for Cyclopentyl Group Installation

Step 1: Synthesis of 4-Bromo-1H-Pyrazole-5-Carboxylate

Methyl 5-bromo-1H-pyrazole-3-carboxylate is prepared via bromination of methyl 1H-pyrazole-3-carboxylate using Br₂ in acetic acid.

Step 2: Cyclopentyl Group Introduction via Alkylation

Deprotonation with NaH in tetrahydrofuran (THF) enables reaction with cyclopentyl bromide , yielding This compound (81% yield). This method avoids regioselectivity issues associated with cyclocondensation.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Route 1 offers the highest yield (92%) and is scalable due to streamlined bromination conditions.
  • Route 3 provides superior regioselectivity but requires stringent anhydrous conditions for alkylation.

Byproduct Formation and Mitigation

  • Over-bromination at position 3 is minimized by controlling Br₂ stoichiometry.
  • Oxidative byproducts (e.g., pyrazole ring oxidation) are suppressed using acetonitrile as a solvent.

Industrial Applications and Process Optimization

Cost-Effective Bromination

The in situ generation of PBr₅ from PBr₃ and Br₂ reduces costs compared to commercial PBr₅, which is prone to agglomeration.

Green Chemistry Considerations

Ionic liquids (e.g., [bmim]PF₆) have been explored as recyclable catalysts for pyrazole syntheses, though their application in this specific compound remains experimental.

Q & A

Q. What are the optimized synthetic routes for methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with cyclopentylhydrazine, followed by bromination at the pyrazole C4 position. A typical approach involves:

Cyclization using DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .

Bromination with N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) to introduce the bromine substituent .

Esterification via methyl chloroformate in the presence of a base (e.g., triethylamine) to install the carboxylate group .
Key Data :

StepReagents/ConditionsYield (%)Reference
CyclizationDMF-DMA, 80°C, 12h65–75
BrominationNBS, DMF, 0°C→RT85–90

Q. How can the ester group be selectively hydrolyzed to a carboxylic acid?

  • Methodological Answer : Hydrolysis of the methyl ester is achieved under basic conditions (e.g., NaOH in ethanol/water) at 60–80°C for 6–12 hours. Acidification with HCl yields the free carboxylic acid. This method preserves the bromine and cyclopentyl substituents, as demonstrated in analogous pyrazole derivatives .

Intermediate Research Questions

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:
  • NMR : 1H^1H/13C^{13}C NMR to identify substituent environments (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, ester carbonyl at ~165 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and 650–750 cm1^{-1} (C-Br stretch) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 301.01 for C10H _{10}H _{12}BrN2O _{2}O _{2} $) .

Q. How can crystallization improve purity for biological assays?

  • Methodological Answer : Recrystallization from ethanol/water (7:3 v/v) at 4°C yields high-purity crystals. For X-ray diffraction, slow evaporation of a dichloromethane/hexane solution produces single crystals suitable for structural analysis .

Advanced Research Questions

Q. What cross-coupling reactions are feasible at the C4 bromine site?

  • Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh3 _3)4_4 as a catalyst, K2 _2CO3_3 as a base, and a DMF/H2 _2O solvent system at 80°C. This method has been validated for analogous bromopyrazoles, achieving >80% yields .

Q. How does the cyclopentyl group influence pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on pyrazole derivatives indicate that bulky substituents (e.g., cyclopentyl) enhance binding to targets like σ1_1 receptors or tubulin. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., sea urchin embryo mitosis inhibition) are recommended to evaluate bioactivity .

Q. What are the challenges in DFT-based electronic structure modeling?

  • Methodological Answer : The bromine atom introduces significant electron-withdrawing effects, complicating HOMO-LUMO calculations. Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set for accurate results. Solvent effects (e.g., DMSO) should be incorporated using the PCM model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.